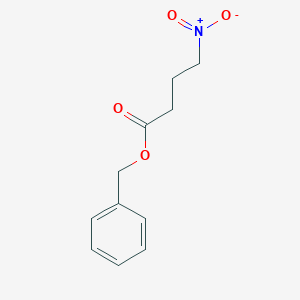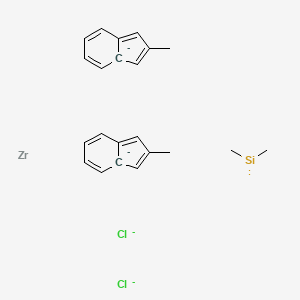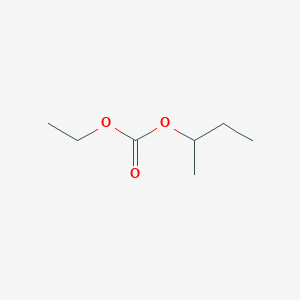
Butan-2-yl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl ethyl carbonate is an organic compound with the molecular formula C7H14O3. It is a carbonate ester derived from butan-2-ol and ethyl carbonate. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butan-2-yl ethyl carbonate can be synthesized through the reaction of butan-2-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester. Another method involves the transesterification of ethyl carbonate with butan-2-ol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl ethyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce butan-2-ol and ethyl carbonate.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a new carbonate ester.
Nucleophilic Substitution: The carbonate group can be replaced by a nucleophile, leading to the formation of different organic compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acidic or basic catalysts with various alcohols.
Nucleophilic Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Butan-2-ol and ethyl carbonate.
Transesterification: New carbonate esters.
Nucleophilic Substitution: Substituted organic compounds.
Applications De Recherche Scientifique
Butan-2-yl ethyl carbonate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbonate esters.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of butan-2-yl ethyl carbonate involves its ability to undergo hydrolysis and transesterification reactions. These reactions are facilitated by the presence of catalysts and result in the formation of butan-2-ol and ethyl carbonate or other carbonate esters. The molecular targets and pathways involved in these reactions are primarily the ester bonds, which are susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Butan-2-yl ethyl carbonate can be compared to other carbonate esters such as methyl ethyl carbonate and propyl ethyl carbonate. While all these compounds share similar chemical properties, this compound is unique due to its specific structure, which imparts distinct reactivity and applications.
Similar Compounds
Methyl ethyl carbonate: Used as a solvent and in the production of lithium-ion batteries.
Propyl ethyl carbonate: Employed in organic synthesis and as a solvent.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
61097-74-3 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
butan-2-yl ethyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-4-6(3)10-7(8)9-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
KMIKGMBRCMHTMM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


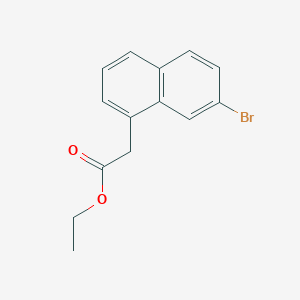
![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
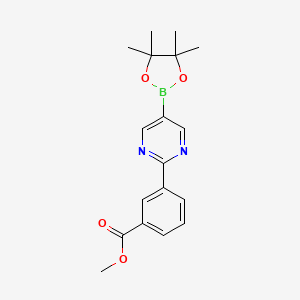
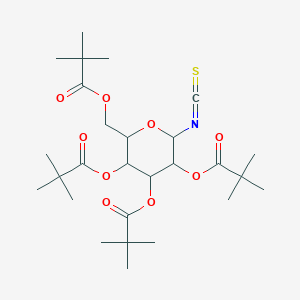

![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
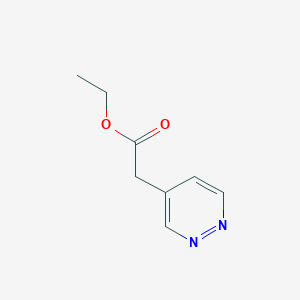

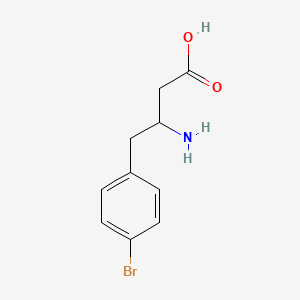
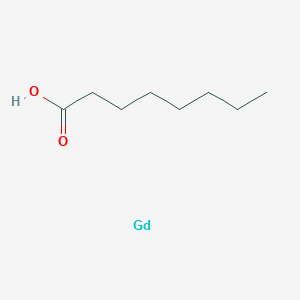
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)
